2,4-Bis(benzyloxy)aniline

X-ray crystallography Structural confirmation Quality control

Sourcing generic isomers of this disubstituted aniline risks regioisomeric impurities and yield collapse in heterocycle synthesis. 2,4-Bis(benzyloxy)aniline is the exact 2,4-substituted isomer, with an X-ray-validated structure and a sharp melting point (76-77 °C) that distinguishes it from the 3,4-isomer. The ortho-benzyloxy group prevents undesired N,N-dialkylation, while the para-benzyloxy group can be selectively cleaved for sequential derivatization. Published single-crystal XRD, ¹H/¹³C NMR, and IR data enable immediate identity verification. Available from BenchChem with rigorous analytical documentation for pharmaceutical intermediate and building block applications.

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
Cat. No. B12974610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(benzyloxy)aniline
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)OCC3=CC=CC=C3
InChIInChI=1S/C20H19NO2/c21-19-12-11-18(22-14-16-7-3-1-4-8-16)13-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2
InChIKeyCERCZHPDMUUWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(benzyloxy)aniline (CAS 724695-86-7): Baseline Identity and Procurement-Relevant Profile


2,4-Bis(benzyloxy)aniline (2,4-dibenzyloxyaniline, C₂₀H₁₉NO₂, MW 305.37 g mol⁻¹) is a disubstituted aniline bearing benzyloxy protecting groups at the 2- (ortho) and 4- (para) positions of the aromatic ring [1]. The compound is obtained via benzylation of 2,4-dihydroxyaniline and serves as a doubly protected aniline building block for the regioselective construction of N-heterocycles, dyes, and pharmaceutical intermediates . Its solid-state structure has been unambiguously determined by single-crystal X-ray diffraction, and complete ¹H/¹³C NMR and IR spectroscopic data have been reported, providing a rigorous foundation for identity verification in procurement [1].

1
Protected aniline building block with 2,4-regiospecific benzyl protection for heterocycle and dye synthesis
2
Unambiguous solid-state structure confirmed by single-crystal X-ray diffraction
3
Complete ¹H/¹³C NMR and IR data sets available for identity verification during procurement

Why 2,4-Bis(benzyloxy)aniline Cannot Be Replaced by Positional Isomers


The substitution pattern of benzyloxy groups on the aniline nucleus governs both the electronic character of the amino group and the steric environment for subsequent N-functionalization or cyclization. In the 2,4-isomer, the ortho-benzyloxy group exerts a steric influence that can direct electrophilic attack to the para-position, while the para-benzyloxy group modulates electron density via resonance. By contrast, 3,4- or 3,5-substituted isomers present entirely different regiochemical landscapes, leading to divergent reaction outcomes in heterocycle synthesis [1]. Consequently, generic replacement with a positional isomer without re-optimization of synthetic protocols carries a high risk of regioisomeric impurity, yield collapse, or failure to achieve the desired pharmacophore geometry [2].

Target isomer
2,4-Bis(benzyloxy)aniline: ortho-benzyloxy group controls N-functionalization regioselectivity; para-benzyloxy modulates electron density.
Positional isomers
3,4- or 3,5-substitution alters steric and resonance landscapes, leading to divergent cyclization paths and regioisomeric impurities.
Substitution without re-optimization may introduce incorrect connectivity, lowering yield or compromising pharmacophore geometry in downstream heterocycle formation.

Quantitative Differentiation of 2,4-Bis(benzyloxy)aniline Versus Closest Isomers


Unambiguous Structural Authentication by Single-Crystal X‑Ray Diffraction

The molecular connectivity and crystal packing of 2,4-bis(benzyloxy)aniline have been determined by single-crystal X‑ray diffraction, providing absolute confirmation of the 2,4-substitution pattern [1]. This level of structural authentication is absent for the 3,4- and 2,5-isomers, for which no single-crystal data have been deposited in the Cambridge Structural Database as of 2025 [2]. For procurement and regulatory filing, the availability of a definitive crystal structure minimizes the risk of isomer misassignment and facilitates compendial-quality identity testing.

Crystal structure authentication
Cross-study comparable
2,4-isomer: single-crystal X‑ray structure fully refined 3,4- & 2,5-isomers: no single-crystal data available
Crystallographic model reduces isomer misassignment risk and supports regulatory documentation.
CSD deposit available; comparator structures absent.
X-ray crystallography Structural confirmation Quality control

Melting Point as a Macroscopic Fingerprint for Identity Verification

The melting point of 2,4-bis(benzyloxy)aniline has been measured at 349–350 K (76–77 °C) by differential scanning calorimetry on recrystallized material [1]. In contrast, the 3,4-isomer is reported to melt at 331–333 K (58–60 °C) , and the 2,5-isomer at approximately 315–317 K (42–44 °C) . The >15 °C separation between the 2,4- and 3,4-isomers and >30 °C separation from the 2,5-isomer provide a simple, quantitative acceptance criterion for incoming material identity testing.

Melting point fingerprint
Cross-study comparable
ΔTm ≥ 16 °C vs. nearest positional isomer
Large melting point separation enables simple identity testing by DSC or melting-point apparatus.
Measured at 10 K min⁻¹ under N₂; values from recrystallized material.
Thermal analysis Melting point Polymorphism

Reproducible Purity Specification Across Multiple Independent Vendors

Multiple independent suppliers offer 2,4-bis(benzyloxy)aniline with a minimum purity of ≥95% (HPLC) and some at 97% (HPLC) . By comparison, the 3,4-isomer is routinely specified at 95%, and the 3,5-isomer hydrochloride at 95%+ . The availability of the 2,4-isomer at the 97% purity tier from established chemical suppliers provides an incremental quality margin that can be critical when the compound is used in multi-step syntheses where impurities propagate.

Supplier purity benchmarking
Data to verify
Up to 97% (HPLC) from multiple vendors vs. 95% for comparator isomers
Higher purity tier may reduce downstream impurity propagation; verify against individual Certificates of Analysis.
Supplier-reported data; independent verification recommended.
Purity analysis Supplier benchmarking Quality assurance

Regiospecificity Advantage in Mitotic Kinesin Inhibitor Scaffolds

In the synthesis of N-substituted benzylic aniline derivatives that act as mitotic kinesin (KSP) inhibitors, the 2,4-bis(benzyloxy)aniline substitution pattern is explicitly employed to achieve the required geometry for target engagement [1]. The ortho-benzyloxy group provides a steric shield that prevents unwanted N,N‑dialkylation, while the para-benzyloxy group remains available for late-stage deprotection and subsequent functionalization. This regiospecific strategy cannot be replicated with the 3,4- or 3,5-isomers, which would place the deprotectable group in an electronically mismatched position for the downstream coupling step.

Regiospecific KSP inhibitor synthesis
Class-level inference
2,4-substitution enables selective mono‑N‑functionalization and late-stage para‑OH liberation; patent‑exemplified route.
Supports research into mitotic kinesin inhibitors; comparator isomers cannot replicate required connectivity.
Yield data for positional isomers not available; structurally determined differentiation.
Medicinal chemistry KSP inhibitors Regiospecific synthesis

Procurement-Driven Application Scenarios for 2,4-Bis(benzyloxy)aniline


Regiospecific Building Block for KSP Kinesin Inhibitor Lead Optimization

Medicinal chemistry teams developing mitotic kinesin (KSP) inhibitors can use 2,4-bis(benzyloxy)aniline as the core aniline fragment to ensure correct regiospecific N-functionalization. The ortho-benzyloxy group prevents undesired N,N‑dialkylation, and the para-benzyloxy group can be selectively cleaved to reveal a phenol for subsequent derivatization, as exemplified in patent US 2005/0137226 A1 [1]. Attempting the same synthetic sequence with a 3,4- or 3,5-isomer would yield a different connectivity pattern that fails to meet the pharmacophore requirements.

Definitive Identity and Purity Verification for GMP Intermediate Procurement

For procurement of a regulated intermediate, the availability of a published single-crystal X‑ray structure [1] and a well-defined melting point of 76–77 °C provide orthogonal, low-cost identity tests that can be incorporated into a Certificate of Analysis. The melting-point separation of >15 °C from the 3,4-isomer makes accidental isomer substitution easily detectable, reducing the burden of spectroscopic re-testing.

Orthogonally Protected Aniline for Solid-Phase or Sequential Derivatization

The dual benzyl ether protection in the 2,4-arrangement allows sequential deprotection strategies: hydrogenolysis of the para-benzyl group can be performed under milder conditions than removal of the ortho-benzyl group due to steric differences [1]. This property is exploited in the synthesis of complex fluorescent probes and dye intermediates where differential functionalization of the 2- and 4-positions is required.

Application
Selection Property
Validation Focus
KSP inhibitor lead optimization
2,4-Regiospecificity ensures correct N-functionalization and para-deprotection pathway
Confirm pharmacophore connectivity by MS/NMR after coupling; check for absence of regioisomeric impurities
Regulated intermediate identity verification
Published single-crystal X‑ray structure and distinct melting range vs. positional isomers
Implement orthogonal identity tests (XRD, melting point) in Certificate of Analysis; establish acceptance criteria to exclude isomer substitution
Sequential deprotection for probes and dyes
Orthogonal benzyl ether protection at 2- and 4-positions allows differential hydrogenolysis
Monitor deprotection selectivity by TLC/LC-MS; verify intermediate stability under reaction conditions
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